

RG7167: A Comprehensive Technical Guide to a Selective Dual RAF/MEK Inhibitor

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Compound of Interest

Compound Name: **RG7167**

Cat. No.: **B1574684**

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Abstract

RG7167, also known as CH5126766, RO5126766, and VS-6766, is a potent and selective, orally bioavailable small molecule inhibitor that uniquely targets both the RAF and MEK kinases in the MAPK signaling pathway.^[1] This dual inhibitory action prevents the feedback reactivation of RAF often observed with MEK-only inhibitors, leading to a more sustained and profound inhibition of ERK signaling. Preclinical and clinical studies have demonstrated its anti-tumor activity in various cancer models, particularly those harboring RAS and RAF mutations. This technical guide provides an in-depth overview of **RG7167**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.^[2] Aberrant activation of this pathway, frequently driven by mutations in RAS or RAF genes, is a hallmark of many human cancers.^[2] While inhibitors targeting individual components of this pathway, such as BRAF and MEK, have shown clinical efficacy, their effectiveness can be limited by intrinsic and acquired resistance mechanisms, often involving feedback reactivation of the pathway.

RG7167 was developed as a first-in-class dual RAF/MEK inhibitor to overcome this limitation.

[1] By simultaneously targeting both RAF and MEK, **RG7167** offers the potential for more

durable pathway inhibition and improved anti-tumor responses.

Chemical Properties

- IUPAC Name: N-(3-fluoro-4-[(4-methyl-7-(2-pyrimidinyl)-2H-chromen-2-on-3-yl)methyl]-2-pyridyl)-N'-methylsulfamide
- Synonyms: CH5126766, RO5126766, VS-6766, Avutometinib
- Chemical Formula: C₂₁H₁₈FN₅O₅S

Mechanism of Action

RG7167 exerts its anti-tumor effects through the dual inhibition of RAF and MEK kinases in the MAPK signaling pathway.^[1] Unlike conventional MEK inhibitors, **RG7167** not only inhibits the kinase activity of MEK but also allosterically prevents the phosphorylation and activation of MEK by RAF.^[3] This unique "clamp" mechanism effectively shuts down the signaling cascade, leading to decreased phosphorylation of ERK, the final kinase in the cascade, and subsequent inhibition of cell proliferation and induction of apoptosis.^[1]

The dual-targeting strategy of **RG7167** is particularly effective in preventing the feedback reactivation of CRAF that can occur with MEK-only inhibitors, especially in RAS-mutant cancer cells.^[4] This sustained inhibition of the MAPK pathway makes **RG7167** a promising therapeutic agent for tumors with activating mutations in the RAS/RAF pathway.

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```

Data Presentation

In Vitro Kinase and Cell Line Activity

RG7167 demonstrates potent inhibitory activity against its primary targets, MEK1 and RAF kinases, and exhibits strong anti-proliferative effects in various cancer cell lines harboring RAS and RAF mutations.

Target/Cell Line	IC ₅₀ (nM)	Mutation Status	Reference
Kinases			
MEK1	160	-	[1]
B-RAF	19	Wild-Type	[1]
C-RAF	56	Wild-Type	[1]
B-RAF V600E	8.2	V600E	[1]
Cancer Cell Lines			
SK-MEL-28	65	B-RAF V600E	[1]
SK-MEL-2	28	N-RAS Q61R	[1]
HCT116	277	K-RAS G13D	[1]
MIAPaCa-2	40	K-RAS G12C	[4]
SW480	46	K-RAS G12V	[4]
PC3	>1000	PTEN null	[4]

Table 1: In Vitro Inhibitory Activity of **RG7167**.

Kinase Selectivity

RG7167 has been profiled against a broad panel of kinases and has demonstrated high selectivity for its intended targets. In a KINOMEscan panel of 256 kinases, at a concentration of 10 μ M, **RG7167** showed significant binding only to CRAF (82% inhibition) and BRAF (89% inhibition), with no significant interaction with the other 254 kinases.[\[3\]](#)

In Vivo Efficacy

Oral administration of **RG7167** has been shown to induce tumor regression in preclinical xenograft models.

Xenograft Model	Dosing	Outcome	Reference
HCT116 (colorectal)	25 mg/kg, p.o.	Tumor regression	[1]
SK-MEL-2 (melanoma)	Not specified	Tumor growth suppression	[4]

Table 2: In Vivo Anti-Tumor Efficacy of **RG7167**.

Clinical Trial Data (Phase I)

A Phase I dose-escalation study (NCT02407509) evaluated intermittent dosing schedules of **RG7167** in patients with RAS/RAF-mutant solid tumors and multiple myeloma.[\[5\]](#)[\[6\]](#)

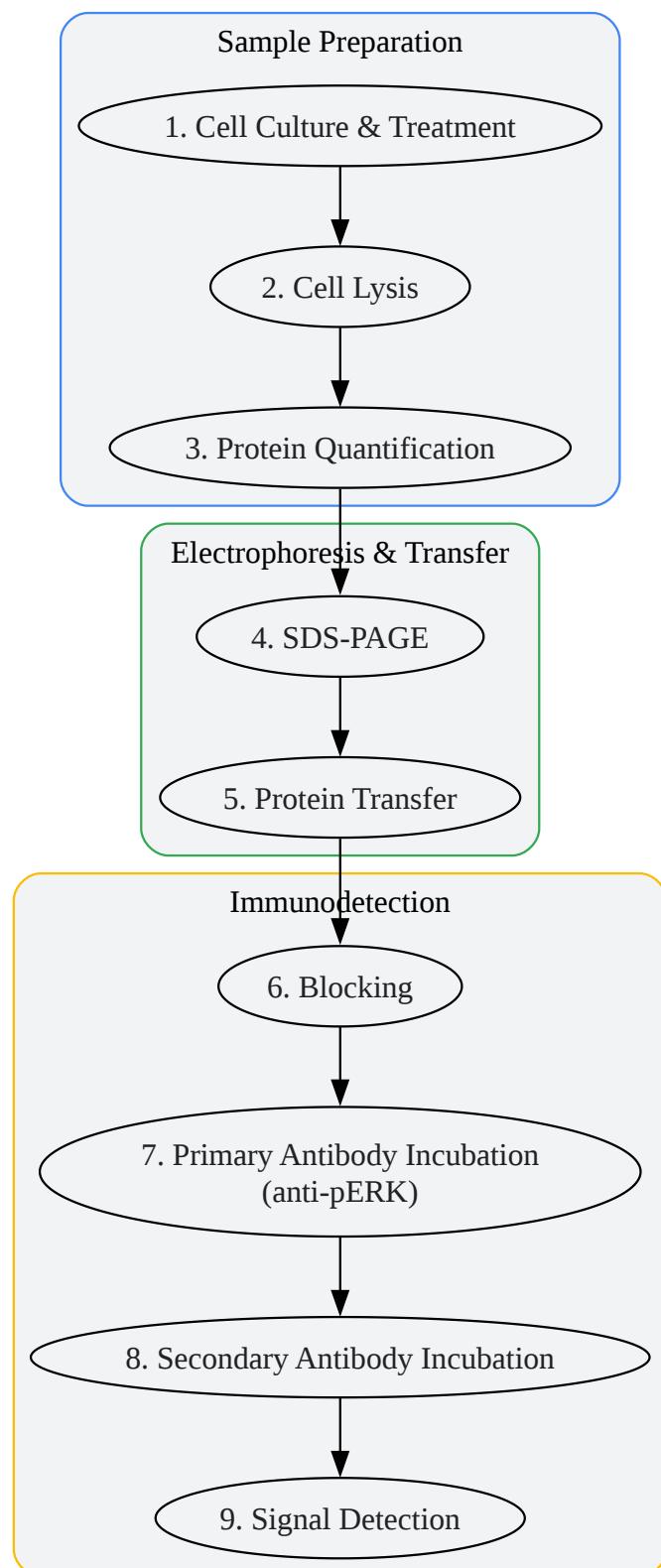
Parameter	Value	Reference
Recommended Phase II Dose	4 mg, twice weekly	[5]
Objective Response Rate (ORR)	26.9% (7 of 26 evaluable patients) in the basket expansion cohort	[5]
Common Adverse Events (Grade 3-4)	Rash (18%), pruritus (7%)	[6]
Pharmacokinetics	Long half-life supporting intermittent dosing	Not specified in detail

Table 3: Summary of Phase I Clinical Trial Results for **RG7167**.

Experimental Protocols

Western Blotting for Phospho-ERK (pERK) Analysis

This protocol describes the detection of phosphorylated ERK (pERK) in cell lysates following treatment with **RG7167**, a key pharmacodynamic biomarker of MEK inhibition.



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Materials:

- Cell culture medium and supplements
- **RG7167**
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- TBST (Tris-buffered saline with 0.1% Tween-20)
- Enhanced chemiluminescence (ECL) detection reagents

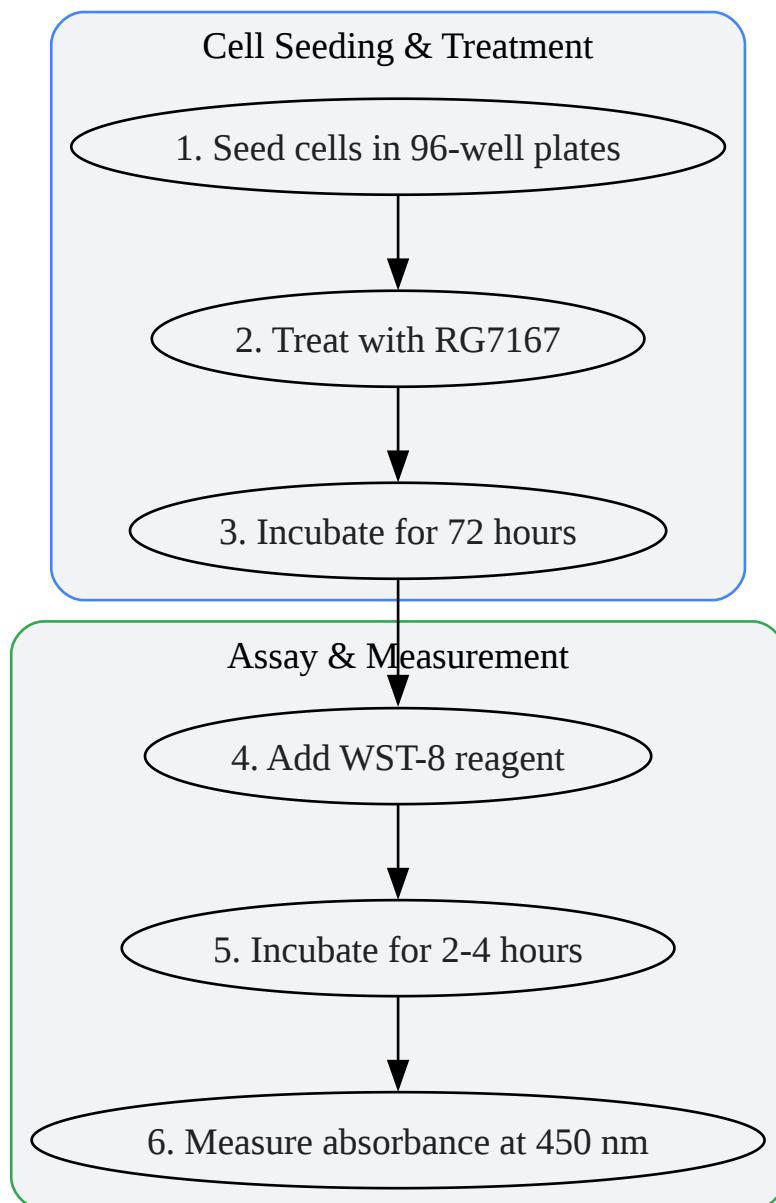
Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of **RG7167** or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

- Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection: After further washes with TBST, add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Cell Proliferation (WST-8) Assay

This assay is used to determine the effect of **RG7167** on the proliferation of cancer cell lines.

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Materials:

- Cancer cell lines of interest
- Cell culture medium and supplements
- **RG7167**
- 96-well cell culture plates

- WST-8 (e.g., Cell Counting Kit-8) reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **RG7167** or vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
- Final Incubation: Incubate the plates for 2-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Conclusion

RG7167 is a highly selective, dual RAF/MEK inhibitor with a unique mechanism of action that leads to sustained inhibition of the MAPK signaling pathway. Its potent anti-tumor activity in preclinical models and encouraging preliminary results in clinical trials, particularly in RAS-mutant cancers, highlight its potential as a valuable therapeutic agent. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **RG7167** in various cancer types.

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